4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one
Overview
Description
4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is an organic compound with the molecular formula C5H7ClO3 It is a derivative of dioxolane, characterized by the presence of a chloromethyl group and a methyl group attached to the dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one typically involves the chloromethylation of 5-methyl-1,3-dioxol-2-one. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic pi-electrons .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one involves its reactivity as an electrophile due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)benzonitrile
- 4-(Chloromethyl)benzyl alcohol
- 4-(Chloromethyl)benzoyl chloride
- 4-(Chloromethyl)phenyl isocyanate
Uniqueness
4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is unique due to its dioxolane ring structure, which imparts distinct chemical properties compared to other chloromethyl derivatives. The presence of both a chloromethyl and a methyl group on the dioxolane ring makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-1,3-dioxol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLFSYYUWPUWQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431805 | |
Record name | 4-(Chloromethyl)-5-methyl-2H-1,3-dioxol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80841-78-7 | |
Record name | 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80841-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080841787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Chloromethyl)-5-methyl-2H-1,3-dioxol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary challenge in using traditional Gas Chromatography (GC) for analyzing 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl)?
A1: Traditional GC analysis of DMDO-Cl faces two major obstacles []:
Q2: How does the triphenylmethanamino-derivatization method address the analytical challenges associated with DMDO-Cl?
A2: This method offers several advantages []:
Q3: What is a significant impurity found in DMDO-Cl, and how has it been characterized?
A3: A major impurity encountered during DMDO-Cl synthesis is its regio-isomer, formed during the condensation reaction []. This regio-isomer, affecting the imidazole moiety of the final product (olmesartan medoxomil), has been definitively characterized using single-crystal X-ray diffraction [].
Q4: How can the formation of the DMDO-Cl regio-isomer be controlled during synthesis?
A4: Optimizing the condensation reaction conditions effectively minimizes the formation of the DMDO-Cl regio-isomer, reducing its presence to negligible levels []. This highlights the importance of controlled synthetic parameters in ensuring high purity of the final product.
Q5: What analytical techniques have been employed to quantify trace amounts of 4-CMMD in pharmaceutical substances?
A5: Advanced analytical techniques like GC-MS/MS have proven valuable in quantifying trace levels of 4-chloromethyl-5-methyl-1,3-dioxol-2-one (4-CMMD) in substances like olmesartan medoxomil (OLM) [, ]. This method offers high sensitivity and selectivity, crucial for accurately measuring this potential genotoxic impurity.
Q6: What are the advantages of using GC-MS/MS for the analysis of 4-CMMD?
A6: This method boasts several advantages [, ]:
Q7: What is the significance of in silico toxicity assessment for 4-CMMD?
A7: In silico assessment, guided by ICH M7 guidelines, plays a crucial role in predicting the potential genotoxicity of 4-CMMD [, ]. Results from both knowledge-based and statistical approaches indicated a positive result for genotoxicity, highlighting the importance of monitoring and controlling its presence in pharmaceutical products.
Q8: What synthetic approaches are available for preparing high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one?
A8: One method utilizes a catalyzed synthesis, reacting 4,5-dimethyl-1,3-dioxol-2-one with a sulfonyl chloride in the presence of a catalyst []. This one-step reaction offers high selectivity and yield, minimizes by-products, and promotes environmental friendliness. Another approach [] offers a convenient and practical preparation method, although specific details are not provided in the abstract.
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